(S)-1-Boc-2-cyanopyrrolidine

Description

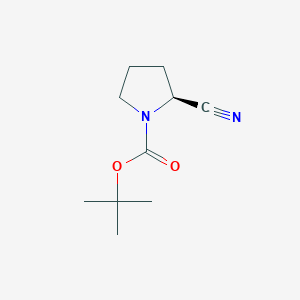

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMSZBHMBCNYNO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426237 | |

| Record name | (S)-1-Boc-2-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228244-04-0 | |

| Record name | (S)-1-Boc-2-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-cyanopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 1 Boc 2 Cyanopyrrolidine

Synthetic Approaches from L-Proline and its Derivatives

L-proline, a readily available and inexpensive chiral starting material, serves as a common precursor for the synthesis of (S)-1-Boc-2-cyanopyrrolidine. One straightforward approach involves the N-acylation of L-proline, followed by conversion of the carboxylic acid to a nitrile. For instance, L-proline can be N-acylated with chloroacetyl chloride in refluxing tetrahydrofuran (B95107) (THF) to produce (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid in high yield. nih.gov This intermediate can then be converted to the corresponding amide and subsequently dehydrated to the nitrile. nih.gov

An alternative strategy begins with the protection of the nitrogen atom of L-proline with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-L-proline can then be transformed into the target molecule through various synthetic steps. One documented method involves the amidation of N-Boc-L-proline, followed by dehydration to yield this compound. researchgate.net

Derivatives of L-proline are also employed in the synthesis. For example, (S)-2-cyanopyrrolidine hydrochloride can be coupled with N-tert-butoxycarbonyl-L-trans-4-hydroxyproline using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) hydrochloride and 1-hydroxybenzotriazole (B26582) (HOBT) to form a more complex proline derivative, which can then be further manipulated. google.com

| Starting Material | Key Reagents | Intermediate | Reference |

| L-Proline | Chloroacetyl chloride, THF | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | nih.gov |

| L-Proline | Boc-anhydride, then amidation and dehydration reagents | (S)-1-Boc-pyrrolidine-2-carboxamide | researchgate.net |

| (S)-2-cyanopyrrolidine hydrochloride | N-tert-butoxycarbonyl-L-trans-4-hydroxyproline, EDC, HOBT | (S)-1-[(2S,4R)-1-tert-butoxycarbonyl-4-hydroxy-2-pyrrolidinylcarbonyl]-2-cyanopyrrolidine | google.com |

Dehydration Reactions for Nitrile Moiety Formation

The conversion of a carboxylic acid derivative, such as an amide or an aldoxime, into a nitrile is a critical step in the synthesis of this compound. Various dehydration methods have been developed to achieve this transformation efficiently.

Metal-Catalyzed Dehydration of Chiral Aldoximes

A cyanide-free approach to nitrile synthesis involves the dehydration of aldoximes. N-Boc-L-prolinal can be converted to its corresponding aldoxime, N-Boc-L-prolinal oxime, by reaction with hydroxylamine (B1172632) hydrochloride. thieme-connect.com Subsequent dehydration of this oxime can be achieved using a copper(II) acetate (B1210297) catalyst. thieme-connect.com This method offers an alternative to traditional dehydration agents and avoids the use of toxic cyanide reagents. A one-pot process combining the formation of the aldoxime and its subsequent copper-catalyzed dehydration has been developed, providing this compound in good yield while retaining the stereochemical integrity of the chiral center. thieme-connect.com

Trifluoroacetic Anhydride (B1165640) Mediated Dehydration

Trifluoroacetic anhydride is a powerful dehydrating agent commonly used to convert primary amides into nitriles. In the synthesis of this compound, the precursor (S)-1-Boc-pyrrolidine-2-carboxamide can be treated with trifluoroacetic anhydride to induce dehydration and form the desired nitrile. nih.govgoogle.com This reaction is typically performed at low temperatures to control its reactivity. The use of trifluoroacetic anhydride is also reported in the synthesis of the related compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, from its corresponding amide. nih.gov

Benzenesulfonyl Chloride Methodologies for Prolylamide Conversion

Benzenesulfonyl chloride in the presence of a base like pyridine (B92270) offers another effective method for the dehydration of primary amides. The conversion of N-Boc-L-prolinamide to N-Boc-L-proline nitrile (BocPrdN) has been successfully demonstrated using this reagent. frontiersin.org The reaction proceeds by activating the amide oxygen, facilitating the elimination of water to form the nitrile. This method provides a good yield of the desired product after a straightforward workup procedure. frontiersin.org

| Dehydration Method | Precursor | Reagent | Key Features | Reference |

| Metal-Catalyzed Dehydration | N-Boc-L-prolinal oxime | Copper(II) acetate | Cyanide-free, one-pot potential | thieme-connect.com |

| Trifluoroacetic Anhydride Dehydration | (S)-1-Boc-pyrrolidine-2-carboxamide | Trifluoroacetic anhydride | Powerful dehydrating agent | nih.govgoogle.com |

| Benzenesulfonyl Chloride Dehydration | N-Boc-L-prolinamide | Benzenesulfonyl chloride, pyridine | Effective for prolylamide conversion | frontiersin.org |

N-Boc Protection Strategies in this compound Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions. The strategic introduction of the Boc group is crucial in multi-step syntheses.

Chemoselective N-Boc Protection of Amine Moieties

In syntheses starting from L-proline, the secondary amine is typically protected with a Boc group at an early stage. This is commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. An improved method for the N-Boc protection of L-proline involves using Boc₂O to give N-Boc-L-proline, which then undergoes amidation and dehydration. researchgate.net Following the formation of the nitrile, the Boc group can be removed if necessary for subsequent reactions.

In routes that first form the nitrile and then introduce the chloroacetyl group, a protection/deprotection sequence might be avoided. For example, direct N-acylation of L-proline with chloroacetyl chloride has been shown to be effective, bypassing the need for an initial Boc protection step. nih.gov However, for syntheses where the Boc group is part of the final target molecule, its introduction is a key step. The chemoselective N-Boc protection of the pyrrolidine (B122466) nitrogen is essential, especially if other reactive functional groups are present in the molecule.

Organocatalytic Approaches to Boc Protection

The protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group is a fundamental step in the synthesis of the target molecule. While standard methods using di-tert-butyl dicarbonate (Boc₂O) are common, organocatalytic approaches offer mild, efficient, and environmentally benign alternatives. nih.govorganic-chemistry.org Organocatalysis avoids the use of metals and often proceeds under ambient conditions. mdpi.com

Researchers have demonstrated that 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both a solvent and an organocatalyst for the chemoselective mono-N-Boc protection of various amines. organic-chemistry.org This method is rapid, proceeding at room temperature to give high yields (up to 99%) in as little as 5 to 30 minutes without requiring additional acidic or basic catalysts. organic-chemistry.org A key advantage is the avoidance of common side reactions, such as the formation of isocyanates or N,N-di-Boc byproducts. organic-chemistry.org The catalyst itself can be recovered through fractional distillation and reused, enhancing the sustainability of the process. organic-chemistry.org Other organocatalytic systems, such as those using malic acid or operating under catalyst-free conditions in glycerol, have also been developed for the efficient N-Boc protection of a wide array of amines. researchgate.net

In the context of complex, multi-step syntheses of pyrrolidine-based organocatalysts or natural products, the Boc group is frequently employed. nih.gov140.122.64 For instance, syntheses often start from a Boc-protected chiral precursor, like Boc-protected (S)-prolinol, and the Boc group is removed in a later step to yield the final active catalyst. 140.122.64 This underscores the importance of efficient and selective Boc protection methodologies at the outset of these synthetic routes.

Alternative Synthetic Routes to the 2-Cyanopyrrolidine Scaffold

Beyond direct functionalization, creating the core 2-cyanopyrrolidine structure can be achieved through various innovative routes that build the ring or introduce the nitrile at a key stage.

Nitrile Introduction via Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com This reaction is particularly useful for synthesizing α,β-unsaturated compounds, including those containing a nitrile group. wikipedia.org

In this approach, an active methylene (B1212753) compound, such as cyanoacetic acid or its esters, can be reacted with a suitable aldehyde or ketone in the presence of a weak base catalyst like piperidine (B6355638). wikipedia.orgsigmaaldrich.com To construct a precursor to the 2-cyanopyrrolidine scaffold, a Knoevenagel condensation could be envisioned between a γ-amino aldehyde or ketone and a cyano-containing reagent. Subsequent intramolecular cyclization of the product would yield the desired pyrrolidine ring with the cyano group correctly positioned. Research has shown the successful application of Knoevenagel condensation for introducing nitrile moieties into various organic molecules, highlighting its utility. researchgate.net The Doebner modification of this reaction, which uses pyridine as a solvent and can induce decarboxylation when a carboxylic acid is present, offers further synthetic flexibility. organic-chemistry.org

Chemoenzymatic Synthetic Routes for Pyrrolidine Derivatives

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional chemical reactions, providing a powerful strategy for producing chiral molecules. nih.govresearchgate.net Enzymes can operate under mild conditions and exhibit high regio-, diastereo-, and enantioselectivity, which is ideal for constructing complex chiral scaffolds like pyrrolidines. researchgate.netresearchgate.net

One-pot photoenzymatic processes have been developed to synthesize N-Boc-protected 3-amino/hydroxypyrrolidines from unfunctionalized pyrrolidine. acs.org This method combines a photochemical C-H oxyfunctionalization with a stereoselective enzymatic transamination or reduction step, achieving high conversions (up to 90%) and excellent enantiomeric excess (>99% ee). nih.govacs.org Other notable chemoenzymatic strategies include:

Transaminase and Monoamine Oxidase Cascades: A one-pot reaction using a transaminase (TA) and a monoamine oxidase (MAO-N) can convert 1,4-diketones into chiral 2,5-disubstituted pyrrolidines. researchgate.net

Aldolase-Catalyzed Additions: Dihydroxyacetone phosphate (B84403) (DHAP) aldolases catalyze the addition of DHAP to N-protected 2-aminoaldehydes to generate polyhydroxylated pyrrolidine derivatives with controlled stereochemistry. Current time information in Bangalore, IN.

Stereoselective Synthetic Transformations for Chiral Pyrrolidines

The asymmetric synthesis of the pyrrolidine ring is paramount for accessing enantiomerically pure final products. Various powerful stereoselective transformations have been developed to construct the chiral pyrrolidine core with high precision. mdpi.com These methods can be broadly classified based on whether the ring is formed via cyclization of an acyclic precursor or by functionalizing an existing chiral pyrrolidine derivative. mdpi.com

A prominent strategy is the [3+2] cycloaddition reaction, which can simultaneously generate multiple stereocenters. acs.org For example, the reaction between N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag₂CO₃, yields densely substituted pyrrolidines with high diastereoselectivity. acs.org Similarly, catalytic asymmetric Negishi cross-couplings provide a one-pot method to synthesize 2-alkylpyrrolidines from racemic α-zincated N-Boc-pyrrolidine and unactivated alkyl halides with good enantioselectivity. nih.gov Cascade reactions that combine an organocatalytic nitro-Mannich reaction with a gold-catalyzed allene (B1206475) hydroamination can produce trisubstituted pyrrolidines in excellent diastereo- and enantioselectivities. acs.org

Chemical Transformations and Reactivity of S 1 Boc 2 Cyanopyrrolidine

Reactions Involving the Cyano Group as a Functional Handle

The cyano group (-C≡N) of (S)-1-Boc-2-cyanopyrrolidine is a versatile functional handle that can undergo various transformations, including nucleophilic additions, allowing for the construction of more complex molecular architectures. smolecule.comcymitquimica.com

Conversion to Amide Intermediates for Downstream Synthesis

A significant application of the cyano group is its conversion into an amide. This transformation is a key step in the synthesis of various pharmaceutical agents. For instance, in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-IV) inhibitor, this compound is derived from the corresponding amide, N-Boc-L-prolinamide, through dehydration. google.combeilstein-journals.org The reverse reaction, the hydration of the nitrile to an amide, is also a crucial transformation.

The dehydration of N-Boc-L-prolinamide to form this compound can be achieved using various dehydrating agents, with cyanuric chloride in the presence of dimethylformamide (DMF) being one reported method. google.com Another approach involves the use of trifluoroacetic anhydride (B1165640). beilstein-journals.org In one synthetic route, treatment of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide with trifluoroacetic anhydride in tetrahydrofuran (B95107) (THF) at low temperatures, followed by stirring at room temperature, yields the corresponding nitrile. beilstein-journals.org

| Starting Material | Reagents | Product | Reference |

| N-Boc-L-prolinamide | Cyanuric chloride, DMF | This compound | google.com |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride, THF | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | beilstein-journals.org |

Elaboration into Diverse Molecular Structures

The cyano group serves as a linchpin for the elaboration of this compound into a variety of molecular structures. smolecule.com It is a key component in the synthesis of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase (POP). smolecule.com In the design of DPP-4 inhibitors, the cyanopyrrolidine moiety is known to interact with the active site of the enzyme. smolecule.combeilstein-journals.org

For example, this compound is a precursor to the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is widely used in the synthesis of numerous DPP-IV inhibitors. beilstein-journals.org The synthesis of peptidomimetic 2-cyanopyrrolidines as potential cathepsin L inhibitors also highlights the versatility of the cyano group, which acts as a "warhead" in these compounds. tandfonline.comtandfonline.com

Manipulation of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the pyrrolidine (B122466) nitrogen. wikipedia.org Its selective removal is a critical step in many synthetic sequences, allowing for further functionalization of the nitrogen atom.

Selective Deprotection Strategies

The Boc group can be removed under acidic conditions. smolecule.com Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727) are commonly employed for this purpose. wikipedia.org The deprotection mechanism involves the formation of a tert-butyl cation, which can potentially alkylate other nucleophilic sites in the molecule. To prevent this, scavengers such as anisole (B1667542) or thioanisole (B89551) may be added to the reaction mixture. wikipedia.org

In the context of synthesizing Vildagliptin, the Boc group is removed from this compound using a suitable acid, such as methanesulfonic acid, to yield (S)-2-cyanopyrrolidine or its salt. google.com Iron(III) salts have also been reported as sustainable catalysts for the selective deprotection of N-Boc groups, even in the presence of other protecting groups like N-Cbz. csic.es This method offers a clean and practical alternative to traditional acidic conditions. csic.es

| Deprotection Reagent | Conditions | Key Features | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane | Common, strong acid | wikipedia.org |

| Hydrogen chloride (HCl) | Methanol | Common, strong acid | wikipedia.org |

| Methanesulfonic acid | - | Used in Vildagliptin synthesis | google.com |

| Iron(III) salts (e.g., FeCl3) | Catalytic amounts | Selective, sustainable | csic.es |

Orthogonal Protection Strategies in Complex Organic Synthesis

Orthogonal protection is a strategy that employs multiple protecting groups that can be removed under different conditions, allowing for selective deprotection of one group without affecting the others. fiveable.menumberanalytics.com This is particularly crucial in multi-step syntheses of complex molecules. fiveable.me

The Boc group is stable to most nucleophiles and bases, making it compatible with base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group in an orthogonal protection scheme. organic-chemistry.org This allows for the selective deprotection of an Fmoc-protected amine in the presence of a Boc-protected amine, or vice versa, by choosing the appropriate deprotection conditions (e.g., piperidine (B6355638) for Fmoc removal and acid for Boc removal). beilstein-journals.org This strategy is fundamental in peptide synthesis and has been applied in the synthesis of various complex molecules. fiveable.mebeilstein-journals.org For instance, the selective removal of a dM-Dmoc group in the presence of a Boc group has been demonstrated, highlighting the feasibility of such orthogonal strategies. beilstein-journals.org

Derivatization of the Pyrrolidine Ring at Other Positions

While the cyano and Boc groups are the primary sites of transformation, the pyrrolidine ring of this compound can also be derivatized at other positions. This allows for the introduction of additional functional groups and the modulation of the molecule's properties.

For example, the synthesis of 4-fluoro-2-cyanopyrrolidine derivatives has been reported as a strategy to develop potent and selective DPP-IV inhibitors. researchgate.net The introduction of a fluorine atom at the 4-position of the pyrrolidine ring can influence the compound's biological activity. researchgate.net Similarly, the synthesis of (S)-1-((2S,4R)-1-tert-butoxycarbonyl-4-hydroxy-2-pyrrolidinylcarbonyl)-2-cyanopyrrolidine introduces a hydroxyl group at the 4-position, providing another handle for further functionalization. google.com These examples demonstrate that modifications at other positions of the pyrrolidine ring are a viable strategy for creating structural diversity and optimizing the properties of this compound derivatives.

Advanced Applications in Organic Synthesis Research

Role as a Chiral Building Block for Pyrrolidine (B122466) Derivatives

The utility of (S)-1-Boc-2-cyanopyrrolidine as a chiral building block is fundamental to its application in modern organic synthesis. chemimpex.com The defined stereochemistry at the C2 position is crucial for creating enantiomerically pure compounds, which is often essential for achieving desired biological activity and avoiding off-target effects. The compound serves as a precursor for a multitude of pyrrolidine derivatives through reactions that modify its key functional groups.

The cyano group can be transformed into other functionalities. For instance, its reduction, typically via catalytic hydrogenation, yields a primary amine, leading to the formation of chiral 2-(aminomethyl)pyrrolidine derivatives. These diamines are valuable intermediates in medicinal chemistry.

The Boc group, while stable under many reaction conditions, can be readily removed with acid, such as trifluoroacetic acid (TFA), to deprotect the pyrrolidine nitrogen. smolecule.com This allows for subsequent N-alkylation, N-acylation, or coupling with other molecules, further expanding the diversity of accessible derivatives. The strategic manipulation of these two functional groups allows chemists to construct complex molecules with precise control over their three-dimensional structure. xindaobiotech.com

Proline and its derivatives have proven to be effective chiral auxiliaries in diastereoselective reactions, such as catalytic hydrogenation. scirp.org The inherent chirality of the this compound scaffold can direct the stereochemical outcome of reactions at other sites on the molecule or on molecules to which it is temporarily attached, a key principle in asymmetric synthesis. chemimpex.comscirp.org

Table 1: Synthesis of Pyrrolidine Derivatives from this compound

| Target Derivative | Key Transformation | Reagents & Conditions | Significance |

|---|---|---|---|

| (S)-1-Boc-2-(aminomethyl)pyrrolidine | Nitrile Reduction | Catalytic Hydrogenation (e.g., Raney Ni/H₂) | Precursor for ligands and biologically active diamine structures. mdpi.com |

| (S)-2-Cyanopyrrolidine | Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | Intermediate for N-functionalization and peptide coupling. tandfonline.com |

| (S)-Pyrrolidine-2-carboxamide | Nitrile Hydrolysis | Acid or base-catalyzed hydrolysis | Synthesis of proline amide analogs. mdpi.com |

Synthesis of Complex Molecular Scaffolds and Natural Product Analogs

The pyrrolidine ring is a prevalent structural motif in a vast number of natural products, particularly alkaloids, which exhibit a wide range of potent biological activities. this compound serves as a valuable starting material for the total synthesis of complex natural products and for the creation of their analogs—molecules designed to mimic the natural product's structure and function, often with improved properties. rsc.orgmdpi.com

The synthesis of complex molecular scaffolds involves the strategic incorporation of the pyrrolidine ring into larger, often polycyclic, systems. mdpi.comconicet.gov.ar The functional handles on this compound allow it to be integrated into convergent synthetic routes where different fragments of a target molecule are prepared separately and then joined. For example, the deprotected pyrrolidine nitrogen can be used to form a key bond in the construction of a larger heterocyclic framework, while the cyano group can be elaborated into different side chains or ring systems.

One key strategy is the use of the pyrrolidine unit to build libraries of natural product-like compounds for biological screening. mdpi.com By starting with a common chiral intermediate like this compound, chemists can apply divergent synthesis strategies to generate a wide variety of structurally diverse molecules, increasing the efficiency of drug discovery efforts. mdpi.com For instance, pochonicine, a natural product inhibitor of β-N-acetylhexosaminidase, has inspired the synthesis of various pyrrolidine monocyclic analogues, some of which have shown potent inhibitory activity. mdpi.com The synthesis of these analogues often starts from carbohydrate-derived cyclic nitrones, which are then converted to functionalized pyrrolidines, demonstrating a common strategy for building such scaffolds. mdpi.com

Table 2: Application in the Synthesis of Complex Molecules

| Target Molecule Class | Synthetic Strategy | Role of this compound | Example Target |

|---|---|---|---|

| Phenanthroindolizidine Alkaloids | Asymmetric synthesis and cyclization | Source of the chiral pyrrolidine core. | Antofine |

| Bioactive Heterocycles | Multi-component reactions | Chiral starting material for building poly-substituted pyrrolidines. | DPP-IV Inhibitors |

| Natural Product Analogs | Divergent synthesis from chiral pool | Provides a stereodefined core scaffold for modification. mdpi.commdpi.com | Pochonicine Analogs mdpi.com |

Integration into Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with enhanced stability, bioavailability, or receptor selectivity. tandfonline.com this compound is a highly valued building block in the design of peptidomimetics, particularly those targeting proteases. tandfonline.comtandfonline.com In this context, the 2-cyanopyrrolidine moiety acts as a mimic of the amino acid proline, while the nitrile group functions as an electrophilic "warhead" that can form a covalent bond with a key nucleophilic residue (e.g., cysteine or serine) in the active site of an enzyme, leading to potent and often irreversible inhibition. tandfonline.commdpi.com

A prominent application is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-IV), a key enzyme in glucose metabolism and a major target for the treatment of type 2 diabetes. mdpi.comontosight.ai Many potent DPP-IV inhibitors are based on the 2-cyanopyrrolidine scaffold. mdpi.comontosight.ai The synthesis typically involves coupling (S)-2-cyanopyrrolidine (obtained after Boc deprotection) with various amino acids or adamantyl groups to produce the final peptidomimetic inhibitor. ontosight.ai

Similarly, 2-cyanopyrrolidine-based peptidomimetics have been designed and synthesized as inhibitors for cathepsins, a family of cysteine proteases implicated in diseases such as cancer. tandfonline.comtandfonline.com Research has shown that by attaching different peptidic chains to the (S)-2-cyanopyrrolidine scaffold, it is possible to achieve selectivity for different cathepsin enzymes. For example, specific dipeptides containing the 2-cyanopyrrolidine warhead have been synthesized and evaluated for their ability to selectively inhibit cathepsin L over cathepsin B. tandfonline.com

Table 3: (S)-2-Cyanopyrrolidine in Peptidomimetic Enzyme Inhibitors

| Compound Name/Class | Target Enzyme | Key Structural Feature | Reported Activity (Ki) |

|---|---|---|---|

| (E)N-{(S)1-[(S)2-cyano-1-pyrrolidinecarbonyl]-3-methylbutyl}-2,3-diphenylacrylamide | Cathepsin L | Isobutyl moiety at P2 position, 2-cyanopyrrolidine warhead. | 5.3 µM (Selective for Cathepsin L over Cathepsin B). tandfonline.com |

| 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine | Dipeptidyl Peptidase IV (DPP-IV) | Adamantyl group coupled to the 2-cyanopyrrolidine scaffold. | Potent, selective, and orally bioavailable inhibitor. mdpi.comontosight.ai |

Applications in Medicinal Chemistry Research

Development of Dipeptidyl Peptidase IV (DPP-4) Inhibitors

(S)-1-Boc-2-cyanopyrrolidine has emerged as a critical building block in the development of inhibitors for dipeptidyl peptidase IV (DPP-4), a serine protease that is a key target in the treatment of type 2 diabetes. benthamdirect.commdpi.com The inhibition of DPP-4 prevents the degradation of incretin (B1656795) hormones, which play a crucial role in regulating insulin (B600854) secretion and glucose levels. mdpi.comwikipedia.org The cyanopyrrolidine scaffold is a prominent feature in several potent DPP-4 inhibitors. mdpi.com

This compound serves as a pivotal precursor in the synthesis of Vildagliptin, a potent and selective DPP-4 inhibitor. researchgate.netresearchgate.net The synthetic pathway to Vildagliptin typically involves the deprotection of the Boc (tert-butoxycarbonyl) group from this compound to yield (S)-2-cyanopyrrolidine. googleapis.comgoogle.com This intermediate is often not isolated but is directly acylated.

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and pharmacokinetic properties of cyanopyrrolidine-based DPP-4 inhibitors. benthamdirect.com A crucial structural feature is the cyanopyrrolidine moiety, which mimics the proline residue of natural DPP-4 substrates. mdpi.com The nitrile group is essential for high potency, as it forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the S1 pocket of the DPP-4 active site. wikipedia.orgacs.org

SAR studies have revealed that the substituents at the 1-position of the pyrrolidine (B122466) ring (the P2 position) significantly influence the inhibitor's activity and stability. acs.org For instance, linking an N-substituted glycine (B1666218) to the pyrrolidine nitrogen has been a successful strategy. nih.gov The nature of this substituent affects interactions with the S2 pocket of the enzyme. It is known that steric hindrance near the P2 amino group can modulate the rate of intramolecular cyclization, a reaction that can lead to inactive byproducts like diketopiperazines. acs.org Therefore, balancing potency with chemical stability is a key aspect of the design of these inhibitors. acs.org

Research has demonstrated that 4-fluoropyrrolidine derivatives exhibit enhanced DPP-4 inhibitory effects. nih.gov The introduction of fluorine can improve potency and provide a better pharmacokinetic profile. nih.gov The SAR of 2-cyano-4-fluoropyrrolidines with N-substituted glycine at the 1-position has been extensively studied, leading to the identification of potent and stable inhibitors. nih.gov For example, a derivative with an L-tert-butylglycine at this position was found to be a stable and potent inhibitor with a glucose-lowering effect. jst.go.jp The substitution of a halogen on the phenyl ring of attached moieties has also been shown to be critical for enhanced potency. nih.gov These findings underscore the importance of subtle structural changes on the pyrrolidine scaffold for achieving optimal DPP-4 inhibition. tandfonline.com

Design and Synthesis of Prolyl Oligopeptidase (POP) Inhibitors

Beyond DPP-4, the cyanopyrrolidine scaffold, and specifically this compound as a starting material, has been utilized in the design and synthesis of inhibitors for another serine protease, prolyl oligopeptidase (POP). nih.govfrontiersin.org POP is implicated in the metabolism of proline-containing neuropeptides and has been investigated as a therapeutic target for neurological disorders. frontiersin.orgoncotarget.com

The mechanism by which cyanopyrrolidine-based compounds inhibit POP is believed to be analogous to their inhibition of DPP-4. nih.gov It is hypothesized that these inhibitors act through the covalent modification of the catalytic serine residue (Ser554) within the active site of the POP enzyme. nih.gov The electrophilic carbon atom of the nitrile group in the cyanopyrrolidine ring is susceptible to nucleophilic attack by the hydroxyl group of Ser554. researchgate.net This interaction forms a stable, yet reversible, covalent imidate complex, effectively blocking the enzyme's catalytic activity. nih.gov Molecular modeling studies support this mechanism, showing that cyanopyrrolidine derivatives can fit within the POP catalytic site, positioning the nitrile group for interaction with the catalytic triad. nih.govdntb.gov.ua

Several novel cyanopyrrolidine-based POP inhibitors have been synthesized and evaluated for their inhibitory activity and selectivity. nih.govfrontiersin.org These compounds, often designed as analogues of the known POP inhibitor KYP-2047, have demonstrated potent inhibitory activity, with IC₅₀ values in the low nanomolar range. nih.govfrontiersin.org For instance, compounds like CbzMetPrdN and CbzGlnPrdN have shown inhibitory activities comparable to KYP-2047. frontiersin.org

A significant challenge in the development of POP inhibitors is achieving selectivity over other related serine proteases, such as DPP-4 and Fibroblast Activation Protein (FAP). researchgate.netnih.gov Research has focused on modifying the substituents attached to the cyanopyrrolidine core to enhance this selectivity. For example, the development of a N-(4-quinolinoyl)-glycyl-(2-cyanopyrrolidine) scaffold has yielded inhibitors with low nanomolar FAP affinity and high selectivity over both DPPs and POP. nih.gov The evaluation of these inhibitors often involves testing against a panel of related enzymes to establish a comprehensive selectivity profile. nih.govacs.org

Fibroblast Activation Protein (FAP) Inhibitor Development

Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial tumors, including breast, colon, and pancreatic cancers. researchgate.netmdpi.com This restricted expression pattern, with minimal presence in healthy adult tissues, makes FAP an exceptional target for both cancer diagnosis and therapy. mdpi.comgoogle.com The this compound core is fundamental to a class of FAP inhibitors that have demonstrated significant promise in clinical and preclinical research.

(4-Quinolinoyl)glycyl-2-cyanopyrrolidine Scaffolds for FAP Inhibition

Research has identified the N-(4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold as a highly promising foundation for developing potent and selective FAP inhibitors. nih.govacs.orgnih.gov This scaffold is derived from the initial lead compound, N-(1-naphthoyl)-Gly-(2-cyanopyrrolidine), but exhibits significantly improved affinity for FAP. nih.govacs.org For instance, the N-(4-quinolinoyl) substituted compound showed approximately 60 times greater FAP affinity than the naphthoyl-based predecessor. nih.govacs.org

The key to this scaffold's success lies in its high potency, often in the low nanomolar range, and its remarkable selectivity. nih.govnih.gov These inhibitors demonstrate a selectivity index greater than 1000 against related enzymes like dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP). nih.govacs.orgnih.gov This high selectivity is crucial for minimizing off-target effects. Further structural optimization of this scaffold, such as substitutions on the quinoline (B57606) ring, has led to compounds with excellent plasma and microsomal stability. uantwerpen.beacs.org

| Compound | FAP Affinity (IC50 or Ki) | Selectivity vs. DPPs/PREP | Reference |

| N-(1-naphthoyl)-Gly-(2-cyanopyrrolidine) | High nanomolar range | Good | nih.govacs.org |

| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) | Low nanomolar range | >1000-fold | nih.govacs.orgnih.gov |

| Optimized quinoline derivatives | Low nanomolar range | High (>1000-fold) | uantwerpen.beacs.org |

Design of Radiolabeled Tracers for Positron Emission Tomography (PET) Imaging

The high affinity and selectivity of the (4-quinolinoyl)glycyl-2-cyanopyrrolidine scaffold make it an ideal candidate for developing radiolabeled tracers for PET imaging. researchgate.netbohrium.com These tracers, often referred to as FAPIs, enable the visualization and quantification of FAP expression in tumors and other diseased tissues. researchgate.net This has led to the development of a new class of theranostic agents, which can be used for both diagnosis and targeted radionuclide therapy. researchgate.netacs.org

A variety of FAPI tracers have been synthesized by coupling the core inhibitor structure with chelating agents like DOTA or NOTA, or by incorporating a positron-emitting radionuclide directly. researchgate.netmdpi.comsnmjournals.org These modifications allow for labeling with isotopes such as Gallium-68 (⁶⁸Ga), Fluorine-18 (¹⁸F), and Iodine-131 (¹³¹I). google.comacs.orgsnmjournals.org

For example, ¹⁸F-labeled FAPI derivatives have been developed to leverage the advantages of ¹⁸F, including its longer half-life and lower positron energy, which can improve image resolution and allow for more flexible clinical workflows. snmjournals.orgnih.gov The radiosynthesis of these tracers often involves multi-step procedures, yielding compounds with high radiochemical purity and stability. acs.orgnih.govfrontiersin.org For instance, an ¹⁸F-labeled (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue was prepared with a radiochemical yield of 23.8 ± 7.1% and a purity greater than 95%. snmjournals.org Similarly, ¹³¹I-labeled FAPI tracers have been synthesized with radiochemical yields of over 58% and purities exceeding 99%. acs.org These tracers have demonstrated selective accumulation in FAP-positive tumor models. nih.govfrontiersin.org

| Radiotracer Type | Isotope | Key Findings | Reference(s) |

| ⁶⁸Ga-FAPI | ⁶⁸Ga | Rapid tumor uptake and clearance from non-target tissues. Used in numerous clinical studies. | researchgate.netgoogle.com |

| ¹⁸F-FAPI | ¹⁸F | Improved imaging properties, suitable for centralized production. Showed specific tumor uptake in vivo. | nih.govsnmjournals.orgnih.gov |

| ¹¹C-FAPI | ¹¹C | Synthesized with good radiochemical yields; showed high uptake in liver and intestine. | frontiersin.org |

| ¹³¹I-FAPI | ¹³¹I | High radiochemical purity and specific binding to FAP-positive cells; potential for theranostic applications. | acs.org |

The stereochemistry of the pyrrolidine ring is a critical determinant of FAP inhibitor potency. The (2S)-cyanopyrrolidine configuration is essential for high-affinity binding. uantwerpen.be Further modifications, such as the introduction of fluorine atoms to the pyrrolidine ring, can significantly enhance binding affinity. researchgate.netdundee.ac.uk

Fluorination can influence the conformational preferences of the pyrrolidine ring, stabilizing a pucker that is more favorable for interaction with the FAP active site. dundee.ac.uk For example, incorporating a fluorine atom at the C4 position of the proline ring in FAP inhibitors has been shown to improve potency by stabilizing a C4-endo ring pucker. dundee.ac.uk One study reported that a pyrrolidinyl-fluorinated compound exhibited a 562-fold higher affinity for FAP compared to PREP, while maintaining high selectivity against DPPs. researchgate.net This demonstrates that strategic fluorination can fine-tune the inhibitor's properties for improved performance. The introduction of fluorine-containing aromatic groups has also been explored, with some fluoronicotinamide analogues showing high affinity for FAP. snmjournals.org

Exploration as Cathepsin Inhibitors

The 2-cyanopyrrolidine core, derived from this compound, has also been investigated for its potential to inhibit another class of proteases, the cathepsins.

Design of 2-Cyanopyrrolidine Peptidomimetics as Cathepsin L Inhibitors

Cathepsin L is a lysosomal cysteine protease implicated in various pathological processes, including cancer progression. tandfonline.comtandfonline.com The nitrile group of the 2-cyanopyrrolidine scaffold can act as an electrophilic "warhead," forming a covalent bond with the active site cysteine of cathepsins. tandfonline.comtandfonline.com

Researchers have designed and synthesized series of dipeptidomimetic compounds incorporating the 2-cyanopyrrolidine moiety to target Cathepsin L. tandfonline.comtandfonline.com These compounds typically feature different amino acid side chains at the P2 and P3 positions to optimize interactions with the enzyme's binding pockets. In one study, two series of compounds were developed, one with a benzyl (B1604629) group and another with an isobutyl group at the P2 position. tandfonline.comtandfonline.com While many of the synthesized compounds did not show strong inhibitory activity, one compound, (E)N-{(S)1-[(S)2-cyano-1-pyrrolidinecarbonyl]-3-methylbutyl}-2,3-diphenylacrylamide, which has an isobutyl group at P2, demonstrated selectivity for Cathepsin L. tandfonline.comtandfonline.com It had a Ki of 5.3 μM for Cathepsin L and was essentially inactive against Cathepsin B (Ki > 100 μM). tandfonline.comtandfonline.com This finding suggests that while further optimization is needed, the 2-cyanopyrrolidine scaffold can serve as a starting point for developing selective Cathepsin L inhibitors. tandfonline.comtandfonline.com

| Compound | P2 Moiety | Cathepsin L Ki | Cathepsin B Ki | Reference |

| (E)N-{(S)1-[(S)2-cyano-1-pyrrolidinecarbonyl]-3-methylbutyl}-2,3-diphenylacrylamide | Isobutyl | 5.3 µM | > 100 µM | tandfonline.comtandfonline.com |

Structure-Activity Relationship Studies for Cathepsin Selectivity

This compound serves as a crucial scaffold in the design of inhibitors for cathepsins, a class of proteases implicated in various physiological and pathological processes, including cancer progression. tandfonline.comtandfonline.com The nitrile group of the 2-cyanopyrrolidine moiety acts as a "warhead," interacting with the active site of these enzymes. tandfonline.com Structure-activity relationship (SAR) studies have been instrumental in developing derivatives with selectivity for specific cathepsins, which is critical for therapeutic applications. tandfonline.comnih.gov

Research has focused on modifying the peptidic chains attached to the 2-cyanopyrrolidine core to enhance potency and selectivity. tandfonline.com These modifications primarily target the P2 and P3 positions of the inhibitor, which correspond to the S2 and S3 binding pockets of the enzyme. tandfonline.comacs.org For instance, in a series of peptidomimetic 2-cyanopyrrolidines, compounds with a benzyl or a branched alkyl chain (like isobutyl) at the P2 position were synthesized, as these are known to be suitable for this binding site. tandfonline.comtandfonline.com

One study demonstrated that while many synthesized compounds did not show high potency, a derivative with an isobutyl group at the P2 position, (E)N-{(S)-1-[(S)-2-cyano-1-pyrrolidinecarbonyl]-3-methylbutyl}-2,3-diphenylacrylamide, exhibited significant selectivity for cathepsin L over cathepsin B. tandfonline.comtandfonline.com This compound showed a Kᵢ value of 5.3 μM for cathepsin L, while its affinity for cathepsin B was very low (Kᵢ > 100 μM), highlighting it as a potential lead for developing more refined selective inhibitors. tandfonline.com

Further SAR studies on related cyclic cyanamides explored different linkers and substituents to optimize selectivity. For example, the introduction of a sulfonamide linker between the pyrrolidine ring and a phenyl group led to compounds with improved activity against cathepsin C. nih.gov The stereochemistry at the C-3 position of the pyrrolidine ring was also found to be important, with the (S)-configuration being more promising for achieving selectivity over other cathepsins like L, S, B, and K. nih.gov

| Compound | Modification | Target Cathepsin | Inhibitory Constant (Kᵢ) | Selectivity Note |

|---|---|---|---|---|

| (E)N-{(S)-1-[(S)-2-cyano-1-pyrrolidinecarbonyl]-3-methylbutyl}-2,3-diphenylacrylamide | Isobutyl group at P2 | Cathepsin L | 5.3 μM | Selective for Cathepsin L over Cathepsin B (Kᵢ > 100 μM). tandfonline.com |

| 3-Phenethyl Pyrrolidine Nitrile | Phenethyl group at C-3 | Cathepsin C | pIC₅₀ = 5.7 | Showed no selectivity over other cathepsins. nih.gov |

| (S)-3-(Phenylsulfonamido)methyl]pyrrolidine-1-carbonitrile | (S)-configuration at C-3 with sulfonamide linker | Cathepsin C | pIC₅₀ = 6.5 | Showed higher selectivity over other cathepsins compared to the (R)-enantiomer. nih.gov |

Synthesis of Other Biologically Active Pyrrolidine Derivatives

The versatility of the this compound scaffold extends beyond cathepsin inhibitors, serving as a key intermediate in the synthesis of a wide array of biologically active molecules. ontosight.ai

Precursors to Neuroactive Compounds and Receptor Ligands

The cyanopyrrolidine framework is integral to the development of inhibitors for prolyl oligopeptidase (POP), a serine protease implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov POP inhibitors based on this scaffold have demonstrated potential as neuroprotective and antiamnesic agents. nih.gov

Researchers have synthesized novel cyanopyrrolidine-based compounds, such as CbzMetPrdN and CbzGlnPrdN, which are potent POP inhibitors with activity in the low nanomolar range. nih.gov These compounds were designed to penetrate the blood-brain barrier. Studies have shown that CbzMetPrdN effectively inhibits POP in the brain after intraperitoneal administration in rats. nih.gov Furthermore, several of these derivatives significantly improved memory retention in rat models of amnesia, underscoring the role of POP in learning and memory processes. nih.gov The therapeutic effects observed with these compounds support the potential of cyanopyrrolidine-based POP inhibitors in treating cognitive deficits associated with neurological disorders. nih.gov

| Compound | POP Inhibitory Activity (IC₅₀) | Therapeutic Effect |

|---|---|---|

| CbzMetPrdN | ~ 2 nM | Significantly prolonged conditioned passive avoidance reflex (CPAR) retention time in amnesia models. nih.gov |

| CbzGlnPrdN | ~ 2 nM | Significantly prolonged CPAR retention time in amnesia models. nih.gov |

| BocTrpPrdN | Potent POP inhibitor | Significantly prolonged CPAR retention time in amnesia models. nih.gov |

| BocGlyPrdN | Potent POP inhibitor | Significantly prolonged CPAR retention time in amnesia models. nih.gov |

Derivatives with Broader Therapeutic Potential

The this compound core has been extensively used to develop inhibitors for other key enzyme targets, leading to derivatives with potential applications in treating metabolic diseases and cancer. ontosight.airesearchgate.net

A significant area of research has been the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. ontosight.airesearchgate.netepo.org DPP-IV is a serine protease that inactivates glucagon-like peptide-1 (GLP-1), a hormone that stimulates insulin secretion. epo.org By inhibiting DPP-IV, these compounds increase the levels of active GLP-1, leading to better glucose control. epo.org this compound is a key reagent in the synthesis of potent and selective DPP-IV inhibitors. fishersci.at

Another important therapeutic target is the Fibroblast Activation Protein (FAP), a serine protease involved in the remodeling of the extracellular matrix in various diseases, including cancer. researchgate.net The N-4-quinolinoyl-Gly-(2S)-cyanoPro scaffold, derived from this compound, has been identified as a promising starting point for creating highly potent and selective FAP inhibitors. researchgate.net Optimized compounds based on this scaffold exhibit low nanomolar inhibitory potency and high selectivity against related enzymes. researchgate.net These FAP inhibitors have also been developed as radiolabeled agents for cancer imaging and therapy (theranostics). researchgate.net

Stereochemical Control and Analysis in S 1 Boc 2 Cyanopyrrolidine Chemistry

Maintenance of (S)-Configuration During Synthetic Transformations

The preservation of the C2 stereocenter's (S)-configuration is essential when using (S)-1-Boc-2-cyanopyrrolidine as a synthetic intermediate. This is particularly evident in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, where the starting material is often L-proline, a readily available amino acid with the desired (S)-stereochemistry. nih.govresearchgate.net Synthetic routes to key intermediates, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, are designed to avoid disturbing the chiral center. These multi-step processes typically involve N-acylation of L-proline, followed by conversion of the C1 carboxylic acid to a primary amide, and subsequent dehydration to the C2 nitrile. nih.govbeilstein-journals.org Since these transformations occur at functional groups attached to the nitrogen and C1 positions, the stereochemical integrity of the C2 carbon remains intact throughout the sequence.

More advanced transformations that involve direct functionalization at the C2 position require careful selection of reagents and conditions to control the stereochemical outcome. One powerful method is the deprotonation of N-Boc-pyrrolidine at the C2 position to form an N-Boc-2-lithiopyrrolidine intermediate. nih.gov The stereochemical fate of this intermediate upon reaction with an electrophile is highly dependent on the subsequent steps. Research has shown that transmetalation of the lithiated species with specific copper salts can lead to highly stereoselective reactions. For example, the use of copper iodide-TMEDA complex (tetramethylethylenediamine) prior to allylation proceeds with high regioselectivity via an SN2 mechanism, which implies a defined stereochemical pathway. nih.gov In contrast, using a different reagent like a copper cyanide-lithium chloride complex can result in mixtures of regioisomers, indicating a more complex reaction mechanism with less stereochemical control. nih.gov This demonstrates that while the (S)-configuration can be maintained, it is not guaranteed and is contingent on a mechanistically controlled pathway.

Influence of Chirality on Biological Activity and Selectivity

The chirality of the 2-cyanopyrrolidine moiety is a determining factor for the biological efficacy of the molecules it constitutes. This is most prominently illustrated in the field of DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes. nih.gov The nitrile group of the (S)-2-cyanopyrrolidine scaffold is designed to form a reversible covalent interaction with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme. researchgate.netbeilstein-journals.org The (S)-configuration is crucial for orienting the cyano group and other parts of the inhibitor molecule correctly within the enzyme's binding pocket to achieve potent inhibition.

Consequently, syntheses of DPP-IV inhibitors like Vildagliptin, Anagliptin, and Saxagliptin specifically utilize the (S)-enantiomer of the cyanopyrrolidine precursor. beilstein-journals.orgnih.govnih.gov Studies involving the design and synthesis of novel DPP-IV inhibitors consistently focus on derivatives of (S)-2-cyanopyrrolidine, underscoring the stereochemical requirement for activity. nih.govnih.gov Molecular docking studies have further illuminated these interactions, showing how the (S)-pyrrolidine ring places substituents into specific pockets of the enzyme, such as the S1 and S2 pockets, thereby enhancing binding affinity and selectivity. nih.gov The absolute configuration dictates the precise fit, and the (R)-enantiomer would not be able to achieve the same optimal binding orientation, leading to significantly lower or no inhibitory activity. The principle extends to other biological targets as well; chiral pyrrolidine (B122466) scaffolds have been developed as selective inhibitors for other enzymes, such as neuronal nitric oxide synthase (nNOS), where the stereochemistry of the pyrrolidine core was critical for potency and selectivity against related isozymes. nih.gov

| Compound | Modifications | DPP-4 Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|

| 11h | Cyclopropyl-substituted phenylalanine derivative | 0.247 | nih.gov |

| 11k | (S)-phenylalanine derivative with 1,2,3-triazole linker | Data Not Specified in Abstract | nih.gov |

| 15a | (S)-phenylalanine derivative | Data Not Specified in Abstract | nih.gov |

| Vildagliptin | Reference DPP-4 Inhibitor | ~0.06 (literature) | beilstein-journals.org |

Mechanistic Studies of Stereoselective Reactions

The mechanisms of reactions that create or transform chiral centers are fundamental to stereochemical control. For pyrrolidine systems, one of the most studied stereoselective reactions is the asymmetric deprotonation of N-Boc-pyrrolidine. nih.govacs.org This reaction typically employs a strong, sterically hindered base like sec-butyllithium (B1581126) in complex with a chiral ligand, most famously (-)-sparteine. The chiral ligand-base complex selectively removes one of the two enantiotopic protons adjacent to the nitrogen atom (at the C2 position), leading to the formation of an enantiomerically enriched N-Boc-2-lithiopyrrolidine. nih.gov This process operates under kinetic control, where the transition state leading to one enantiomer of the organolithium product is lower in energy due to favorable stereoelectronic interactions within the chiral complex.

The subsequent reactions of this chiral organolithium species are also governed by specific mechanistic principles. Direct reaction with many electrophiles can be complex, but transmetalation to an organocopper species often provides a cleaner and more predictable outcome. nih.gov The mechanism of the final bond formation determines the stereochemical result. For instance, reaction with an allylic halide after transmetalation with CuI·TMEDA proceeds via a classic SN2 pathway. nih.gov The SN2 reaction is inherently stereospecific, requiring the nucleophile (the C2 carbon of the pyrrolidine) to attack the electrophile from the side opposite the leaving group (a "backside attack"). libretexts.org If the chiral center is at the nucleophile, as in this case, the reaction proceeds with retention of configuration at that center. This provides a reliable method for synthesizing C2-substituted pyrrolidines while maintaining the established stereochemistry.

Considerations of Dynamic Stereochemistry in Pyrrolidine Systems (General)

The five-membered pyrrolidine ring is not a static, planar structure. It possesses a significant degree of conformational flexibility, a phenomenon known as dynamic stereochemistry. The ring puckers to relieve torsional strain, adopting non-planar "envelope" or "twist" conformations. For monosubstituted pyrrolidines, the two most common conformations are the Cγ-exo and Cγ-endo envelope puckers (also referred to as C4-exo and C4-endo). nih.gov In these forms, one atom (C4 or Cγ) is out of the plane formed by the other four atoms.

| Pyrrolidine System | Key Conformational Feature | Influencing Factors | Reference |

|---|---|---|---|

| General Pyrrolidine Ring | Equilibrium between Cγ-exo and Cγ-endo envelope puckers. | Ring substituents, minimization of torsional strain. | nih.gov |

| N-Boc-pyrrolidine derivatives | Existence of cis/trans rotamers due to amide bond rotation. | Steric hindrance of the Boc group. | researchgate.net |

| 4-substituted Prolines | Substituent favors pseudo-equatorial position, controlling ring pucker. | Steric bulk and electronic nature of the C4 substituent. | nih.gov |

Catalytic Strategies in S 1 Boc 2 Cyanopyrrolidine Synthesis and Transformations

Organocatalysis in N-Boc Protection and Related Processes

Organocatalysis offers a metal-free approach for key transformations in the synthesis of pyrrolidine (B122466) derivatives, including the crucial N-Boc protection step. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of pyrrolidine, rendering it less reactive and allowing for selective modifications at other positions.

The standard method for N-Boc protection involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. Organocatalysts can facilitate this reaction, offering mild and efficient alternatives to traditional methods. For instance, guanidine (B92328) hydrochloride has been demonstrated as an effective organocatalyst for the chemoselective N-Boc protection of various amines, including amino acids and hydroxylamines. researchgate.netresearchgate.net This method proceeds in ethanol (B145695) at moderate temperatures and provides high yields of the N-Boc protected products. researchgate.net The use of such organocatalysts can be advantageous in terms of cost, toxicity, and operational simplicity.

Beyond protection, organocatalysts, particularly those derived from pyrrolidine itself, are instrumental in asymmetric transformations. For example, pyrrolidinyl-camphor derivatives have been developed as efficient organocatalysts for direct asymmetric Michael additions of aldehydes to nitroalkenes. 140.122.64 These catalysts, synthesized from N-Boc-protected (S)-2-aminomethylpyrrolidine, demonstrate the utility of the pyrrolidine scaffold in directing stereoselective C-C bond formation. 140.122.64 Similarly, N-prolyl sulfinamide-based organocatalysts have been employed in enantioselective cross-aldol reactions. mdpi.com

The development of novel pyrrolidine-based organocatalysts is an active area of research. These catalysts often feature a bifunctional design, incorporating both a nucleophilic pyrrolidine unit and a hydrogen-bond-donating moiety to activate the substrates and control the stereochemical outcome of the reaction. mdpi.combeilstein-journals.org

Table 1: Examples of Organocatalysts in Pyrrolidine Chemistry

| Catalyst Type | Application | Reference |

| Guanidine Hydrochloride | N-Boc Protection | researchgate.netresearchgate.net |

| Pyrrolidinyl–Camphor Derivatives | Asymmetric Michael Addition | 140.122.64 |

| N-Prolyl Sulfinamide Derivatives | Enantioselective Aldol Reaction | mdpi.com |

| Pyrrolidine-Appended Sulfinylureas | Asymmetric Michael Addition | beilstein-journals.org |

Metal-Catalyzed Reactions for Nitrile Group Formation

The introduction of the nitrile group at the C2 position of the N-Boc-pyrrolidine ring is a critical step in the synthesis of (S)-1-Boc-2-cyanopyrrolidine. Metal-catalyzed reactions provide efficient and selective methods for this transformation.

One common strategy involves the dehydration of a corresponding aldoxime. Copper(II) acetate (B1210297) has been effectively used as a catalyst for the dehydration of N-Boc-L-prolinal oxime to yield N-Boc-(S)-2-cyanopyrrolidine. thieme-connect.com This reaction can be performed at a significant scale and can be integrated into a one-pot process starting from N-Boc-L-prolinal, without the need for intermediate purification of the oxime. thieme-connect.com

Ruthenium catalysts have also been explored for cyanation reactions. For instance, RuCl₃ can catalyze the oxidative cyanation of tertiary amines using acetone (B3395972) cyanohydrin as a safer cyanide source. nih.gov This method has been shown to be effective for cyclic amines like pyrrolidine. nih.govd-nb.info Another approach involves a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne, which yields α-cyano pyrrolidines. nih.gov

Nickel-catalyzed deaminative cyanation has emerged as a powerful method for converting primary alkyl amines into alkyl nitriles. bohrium.com This reaction utilizes a less toxic cyanide reagent, Zn(CN)₂, and tolerates a wide range of functional groups. bohrium.com

Table 2: Metal Catalysts for Nitrile Formation on Pyrrolidine Scaffolds

| Metal Catalyst | Cyanide Source | Substrate | Reference |

| Copper(II) acetate | - (Dehydration) | N-Boc-L-prolinal oxime | thieme-connect.com |

| RuCl₃ | Acetone cyanohydrin | Tertiary amines (including pyrrolidine derivatives) | nih.gov |

| Copper Catalyst | Trimethylsilyl cyanide (TMS-CN) | Primary amine-tethered alkyne | nih.gov |

| Nickel Catalyst | Zinc cyanide (Zn(CN)₂) | Primary alkyl amines (via Katritzky pyridinium (B92312) salts) | bohrium.com |

Enzymatic Catalysis in Chiral Resolution and Synthesis of Pyrrolidine Precursors

Enzymatic catalysis offers a highly selective and environmentally friendly approach to obtaining enantiomerically pure pyrrolidine precursors, which are essential for the synthesis of this compound. Lipases are particularly versatile enzymes in this context, often employed in kinetic resolutions.

Lipase-catalyzed transesterification is a widely used method for resolving racemic mixtures of pyrrolidine derivatives. For example, lipase (B570770) PS (from Burkholderia cepacia) has been used to acetylate racemic 2,5-disubstituted-dihydroxy pyrrolidine, affording the diacetate product and the unreacted diol with excellent enantioselectivities. rsc.org Similarly, CAL-B (lipase B from Candida antarctica) has been used in the kinetic resolution of racemic 3,4-disubstituted pyrrolidines through esterification, yielding optically pure alcohols. rsc.org

The protection of amines via enzymatic transesterification has also been investigated. Although the higher nucleophilicity of amines compared to alcohols can be a challenge, the use of less reactive acyl donors and specific lipases can lead to successful resolutions. rsc.org For instance, CAL has been used to catalyze the reaction between racemic amines and dibenzyl carbonate. rsc.org

Beyond resolution, enzymes can be used in the synthesis of chiral precursors. For example, a chemoenzymatic approach has been developed for the synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid, which involves an enzymatic kinetic resolution of a racemic intermediate. researchgate.net Furthermore, multienzymatic cascade processes involving transaminases and reductive aminases have been developed to produce enantiomerically pure 2,5-disubstituted pyrrolidines from non-symmetrical 1,4-diketones. acs.org

Table 3: Examples of Enzymatic Catalysis for Chiral Pyrrolidine Synthesis

| Enzyme | Reaction Type | Substrate | Outcome | Reference |

| Lipase PS (Burkholderia cepacia) | Acetylation (Kinetic Resolution) | Racemic 2,5-disubstituted-dihydroxy pyrrolidine | Enantiopure diacetate and diol | rsc.org |

| CAL-B (Candida antarctica) | Esterification (Kinetic Resolution) | Racemic 3,4-disubstituted pyrrolidines | Optically pure alcohol | rsc.org |

| Lipase from Pseudomonas fluorescens | Hydrolysis (Kinetic Resolution) | Racemic 2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane | Enantiopure alcohol and acetate | mdpi.com |

| Transaminase/Reductive Aminase | Cascade Reaction | 1,4-Diketones | Enantiopure 2,5-disubstituted pyrrolidines | acs.org |

Transition Metal Catalysis for C-C Bond Formation in Pyrrolidine Scaffolds

Transition metal catalysis is a cornerstone for the functionalization of pyrrolidine scaffolds through the formation of new carbon-carbon bonds. These methods allow for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from this compound and its precursors.

Palladium-catalyzed cross-coupling reactions are particularly prominent. The enantioselective α-arylation of N-Boc-pyrrolidine has been extensively studied. acs.orgorganic-chemistry.org A common protocol involves the deprotonation of N-Boc-pyrrolidine with s-BuLi in the presence of a chiral ligand like (-)-sparteine, followed by transmetalation with ZnCl₂ and a subsequent Negishi coupling with an aryl bromide catalyzed by a palladium complex. acs.orgorganic-chemistry.org This method provides access to a variety of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.orgresearchgate.net The Suzuki-Miyaura cross-coupling has also been applied, for instance, in the reaction of N-Boc-pyrrolidine trifluoroborate with aryl halides, although sometimes with lower yields. whiterose.ac.uk

Rhodium catalysts have also proven to be highly effective for various transformations on pyrrolidine rings. Rhodium-catalyzed cycloisomerization of N-tethered 1,6-enynes offers a route to stereodefined γ-butyrolactams and pyrrolidine derivatives. researchgate.net Furthermore, rhodium-catalyzed [3 + 2] cycloadditions of in situ generated nitrile ylides with alkenes provide access to highly substituted pyrrolines with quaternary stereocenters. rsc.org Rhodium has also been utilized in C-H functionalization reactions of pyrrolidine derivatives. snnu.edu.cn

Nickel catalysts are also gaining prominence. For example, a dual catalytic system involving nickel and pyrrolidine has been developed for the allylation of ketones with allylic alcohols. researchgate.net Nickel has also been used in [3 + 2] cycloadditions of vinylcyclopropanes with imines to generate functionalized pyrrolidines. nih.gov

Table 4: Transition Metal-Catalyzed C-C Bond Forming Reactions on Pyrrolidine Scaffolds

| Metal Catalyst | Reaction Type | Reactants | Product | Reference |

| Palladium | Negishi Cross-Coupling | N-Boc-pyrrolidine, Aryl bromide | 2-Aryl-N-Boc-pyrrolidine | acs.orgorganic-chemistry.org |

| Palladium | Suzuki-Miyaura Cross-Coupling | N-Boc-pyrrolidine trifluoroborate, Aryl halide | α-Arylated pyrrolidine | whiterose.ac.uk |

| Rhodium | Cycloisomerization | N-tethered 1,6-enynes | γ-Butyrolactams and Pyrrolidines | researchgate.net |

| Rhodium | [3 + 2] Cycloaddition | α-trifluoromethyl-N-triftosylhydrazones, nitriles, alkenes | 2-Trifluoromethyl-1-pyrrolines | rsc.org |

| Nickel | [3 + 2] Cycloaddition | Vinylcyclopropanes, Imines | Functionalized Pyrrolidines | nih.gov |

| Nickel/Pyrrolidine | Allylation | Ketones, Allylic alcohols | Monoallylated Ketones | researchgate.net |

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Pathways

The synthesis of (S)-1-Boc-2-cyanopyrrolidine and its derivatives is a cornerstone of its utility. Traditional methods often begin with L-proline, converting it to the corresponding amide, followed by dehydration to yield the 2-cyanopyrrolidine. mdpi.com While effective, there is a continuous drive towards more efficient, cost-effective, and environmentally friendly synthetic routes. Future research is focused on developing novel catalytic systems and one-pot procedures to streamline the synthesis. nih.gov The exploration of "green chemistry" principles, such as the use of safer solvents and reagents and minimizing waste, is a key trend in this area. echemi.com For instance, researchers are investigating enzymatic and chemo-enzymatic methods to enhance enantioselectivity and reduce the reliance on hazardous reagents.

A notable industrial approach involves a telescopic one-pot process for preparing pyrrolidine-2-carbonitrile (B1309360) intermediates. This method, which can be adapted for the synthesis of this compound, involves the reaction of L-prolinamide with chloroacetyl chloride, followed by quenching and purification steps. Such integrated processes are crucial for large-scale production, making the compound more accessible for research and development.

Design of Next-Generation Enzyme Inhibitors with Enhanced Potency and Selectivity

A primary application of this compound is in the design of enzyme inhibitors. ontosight.aifishersci.ca The cyanopyrrolidine moiety is a well-established pharmacophore for inhibiting various proteases, particularly those with a serine or cysteine in their active site. researchgate.nettandfonline.com

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: this compound is a key component in the synthesis of DPP-4 inhibitors, a class of drugs used to treat type 2 diabetes. mdpi.comontosight.ai The nitrile group forms a reversible covalent bond with the catalytic serine residue of DPP-4. researchgate.net Future research aims to develop next-generation DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netresearchgate.net This involves exploring various substitutions on the pyrrolidine (B122466) ring to optimize interactions with the enzyme's active site. researchgate.net

Cathepsin Inhibitors: The 2-cyanopyrrolidine scaffold has also been utilized to develop inhibitors of cathepsins, a family of proteases implicated in cancer. tandfonline.comtandfonline.com While initial studies have shown some selectivity for cathepsin L, further modifications are needed to enhance potency. tandfonline.comtandfonline.com Future work will likely focus on creating peptidomimetic derivatives with improved binding affinity and selectivity for specific cathepsin isoforms. tandfonline.com

Fibroblast Activation Protein (FAP) Inhibitors: The N-acyl-glycyl-(2-cyanopyrrolidine) scaffold has shown significant promise for developing potent and selective inhibitors of Fibroblast Activation Protein (FAP), a protease associated with tumor growth and tissue remodeling. nih.gov Researchers are exploring detailed structure-activity relationships to optimize these inhibitors for enhanced potency and selectivity over related enzymes like PREP and other dipeptidyl peptidases. researchgate.netnih.gov

Prolyl Oligopeptidase (POP) Inhibitors: this compound is a crucial starting material for synthesizing inhibitors of prolyl oligopeptidase (POP), an enzyme linked to neurodegenerative diseases. smolecule.comnih.gov The development of potent and brain-penetrant POP inhibitors is a key area of future research, with the potential to yield new treatments for conditions like Alzheimer's and Parkinson's disease. smolecule.comnih.gov

Table 1: Enzyme Inhibition by this compound Derivatives

| Enzyme Target | Therapeutic Area | Key Findings |

| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | The cyanopyrrolidine moiety acts as a potent and selective inhibitor. mdpi.comontosight.ai |

| Cathepsin L | Cancer | Derivatives show selectivity but require further optimization for potency. tandfonline.comtandfonline.com |

| Fibroblast Activation Protein (FAP) | Cancer, Fibrosis | The N-(4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold yields highly potent and selective inhibitors. nih.gov |

| Prolyl Oligopeptidase (POP) | Neurodegenerative Diseases | Serves as a key intermediate for potent inhibitors with potential for CNS applications. smolecule.comnih.gov |

Advancements in Probe Development for Biological Imaging and Diagnostics

The ability of the cyanopyrrolidine moiety to form covalent bonds with specific enzymes makes it an attractive scaffold for the development of activity-based probes. acs.orgbiorxiv.org These probes can be used to visualize and quantify enzyme activity in complex biological systems, including living cells and organisms.

Future research in this area will focus on designing probes with enhanced specificity and sensitivity. This includes the incorporation of fluorophores or other reporter tags to enable detection by various imaging modalities. acs.orgbiorxiv.org The development of such probes for enzymes like FAP holds promise for cancer diagnosis and monitoring treatment response. mdpi.com Furthermore, advancements in molecular diagnostic techniques, such as loop-mediated isothermal amplification (LAMP) and high-resolution melting (HRM) analysis, could potentially be coupled with pyrrolidine-based probes for rapid and sensitive pathogen detection, although this application is still in its nascent stages. nih.govnih.gov

Computational Chemistry and Molecular Modeling for Reactivity Prediction and Binding Mechanisms

Computational tools are becoming increasingly integral to the drug discovery process. Molecular modeling and quantum mechanics calculations can provide valuable insights into the reactivity of this compound and its derivatives, as well as their binding interactions with target enzymes. researchgate.net

Future research will leverage these computational approaches to:

Predict the reactivity of different substituted pyrrolidines, guiding the synthesis of more potent inhibitors.

Elucidate the binding mechanisms of these inhibitors with their target enzymes at an atomic level. researchgate.net

Design novel inhibitors with improved potency and selectivity through in silico screening and optimization.

By combining computational predictions with experimental validation, researchers can accelerate the development of new drugs based on the this compound scaffold.

Exploration in Advanced Functional Materials Utilizing Pyrrolidine Scaffolds

The unique properties of the pyrrolidine ring, including its three-dimensional structure and ability to be functionalized, make it an attractive building block for advanced materials. researchgate.netnih.gov The non-planar nature of the pyrrolidine ring provides access to a greater region of three-dimensional space compared to planar aromatic rings. researchgate.netnih.gov

Future research is exploring the incorporation of pyrrolidine scaffolds, including derivatives of this compound, into polymers and other materials to create novel functionalities. researchgate.nettandfonline.com Potential applications include:

Chiral catalysts for asymmetric synthesis. smolecule.com

Bio-compatible materials for drug delivery and tissue engineering.

Sensors capable of detecting specific molecules or ions.

The versatility of the pyrrolidine scaffold suggests that its application in materials science is a promising and largely untapped area of research. nih.govtandfonline.comrsc.org

Q & A

Q. What are the key considerations for designing a synthesis protocol for (S)-1-Boc-2-cyanopyrrolidine to ensure stereochemical purity?

- Methodological Answer : To achieve high enantiomeric purity, prioritize asymmetric synthesis routes or chiral resolution techniques. For example, using Boc-protected pyrrolidine precursors with cyanide sources under controlled conditions (e.g., nucleophilic substitution with NaCN or KCN). Monitor reaction progress via chiral HPLC or polarimetry to confirm stereochemical integrity. Ensure inert atmospheres (N₂/Ar) to prevent racemization. Reference frameworks like PICO (Population: reaction components; Intervention: chiral catalysts; Comparison: racemic vs. enantiopure outcomes) can guide experimental design .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic analyses:

- ¹H/¹³C NMR : Verify Boc-group (δ ~1.4 ppm for tert-butyl) and cyano substitution (C≡N stretching ~2200 cm⁻¹ in IR).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z 197.12 (C₁₀H₁₆N₂O₂).

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to resolve enantiomers .

Document retention times and spectral profiles against reference standards (CAS 228244-04-0) .

Q. What strategies are recommended for optimizing reaction yields in this compound synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For instance, higher yields are observed in aprotic solvents (e.g., THF or DMF) at 0–25°C. Use kinetic studies to identify rate-limiting steps. Address side reactions (e.g., Boc-deprotection or cyanide hydrolysis) by adjusting pH or adding scavengers .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct systematic meta-analyses to compare studies, focusing on variables like assay conditions (pH, cell lines) and derivative functionalization. For example, discrepancies in enzyme inhibition may arise from variations in Boc-group stability under assay conditions. Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize replication studies .

Q. What advanced techniques are suitable for studying the conformational dynamics of this compound in solution?